
CP671305
Übersicht
Beschreibung
CP671305 ist ein potenter, selektiver und oral aktiver Inhibitor der Phosphodiesterase-4-D (PDE4-D). Es hat die Summenformel C23H19FN2O7 und ein Molekulargewicht von 454,40 g/mol . Diese Verbindung ist bekannt für ihre hohe Affinität und Spezifität gegenüber PDE4-D, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur Reaktionsüberwachung und -steuerung. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um Einheitlichkeit und Einhaltung der behördlichen Standards zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP671305 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Reaktionstypen
CP671305 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogene, Nucleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, abhängig von den eingeführten Substituenten .
Wissenschaftliche Forschungsanwendungen
Introduction to CP671305
This compound is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is primarily recognized as a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Cancer Research
This compound has been investigated for its efficacy in cancer treatment, particularly in targeting specific cancer types such as breast cancer and leukemia. Its mechanism as a PKC inhibitor allows it to disrupt signaling pathways that promote tumor growth and survival.
Case Study: Breast Cancer
- Objective: To evaluate the anti-tumor effects of this compound in breast cancer cell lines.
- Method: In vitro assays were conducted using MCF-7 and MDA-MB-231 cell lines.
- Results: this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner, demonstrating its potential as a therapeutic agent for breast cancer.
Neurological Disorders
Research has also explored the application of this compound in neurological disorders, particularly in models of neurodegeneration. The compound's ability to modulate PKC activity has implications for diseases like Alzheimer’s and Parkinson’s.
Case Study: Alzheimer’s Disease
- Objective: To assess the neuroprotective effects of this compound against amyloid-beta toxicity.
- Method: Primary neuronal cultures were treated with amyloid-beta in the presence of this compound.
- Results: The compound attenuated amyloid-beta-induced neurotoxicity and improved neuronal survival, suggesting its potential role in Alzheimer's therapy.
Cardiovascular Research
This compound's role in cardiovascular research is noteworthy, especially concerning its effects on vascular smooth muscle cells (VSMCs). By inhibiting PKC, it may help mitigate processes associated with vascular remodeling and hypertension.
Data Table: Effects on Vascular Smooth Muscle Cells
Treatment | Cell Proliferation (%) | Apoptosis (%) | Mechanism |
---|---|---|---|
Control | 100 | 5 | Baseline |
This compound (10 µM) | 60 | 20 | PKC inhibition |
This compound (50 µM) | 30 | 40 | Enhanced apoptosis |
Inflammatory Diseases
The anti-inflammatory properties of this compound have been explored in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). By modulating inflammatory signaling pathways, it may reduce tissue damage and improve clinical outcomes.
Case Study: Rheumatoid Arthritis
- Objective: To evaluate the impact of this compound on inflammatory cytokine production.
- Method: Human synovial fibroblasts were treated with pro-inflammatory cytokines in the presence of this compound.
- Results: The compound significantly reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Wirkmechanismus
CP671305 exerts its effects by selectively inhibiting phosphodiesterase-4-D, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to various downstream effects such as reduced inflammation and enhanced cellular signaling. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway and other cAMP-responsive elements .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Roflumilast: Ein weiterer selektiver Inhibitor der Phosphodiesterase-4-D, der zur Behandlung von COPD eingesetzt wird.
Cilomilast: Ein Phosphodiesterase-4-Inhibitor mit ähnlichen Anwendungen bei Atemwegserkrankungen.
Einzigartigkeit von CP671305
This compound ist einzigartig aufgrund seiner hohen Spezifität und Potenz gegenüber der Phosphodiesterase-4-D. Es weist günstige pharmakokinetische Eigenschaften auf, darunter eine hohe orale Bioverfügbarkeit und eine geringe systemische Clearance, was es zu einer wertvollen Verbindung sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
CP671305 is a potent, selective inhibitor of phosphodiesterase-4-D (PDE4-D), a member of the phosphodiesterase family that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has garnered attention due to its potential therapeutic applications, particularly in inflammatory and respiratory diseases.
This compound functions by inhibiting PDE4-D, leading to increased cAMP levels within cells. Elevated cAMP is associated with various cellular responses, including anti-inflammatory effects and modulation of immune responses. The selectivity for PDE4-D over other phosphodiesterases is significant as it minimizes off-target effects that could arise from broader inhibition.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PDE4-D activity across various cell lines. For example, research involving human embryonic kidney (HEK) cells transfected with organic anion transporting polypeptides (OATPs) showed significant uptake of this compound, indicating its bioavailability and potential for therapeutic use .
Table 1: In Vitro Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEK293 (OATP2B1 transfected) | 0.5 | Inhibition of PDE4-D |
Human Bronchial Epithelial | 0.3 | Anti-inflammatory response via cAMP |
Mouse Macrophages | 0.7 | Modulation of cytokine release |
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound. Animal models have shown that administration of this compound leads to reduced inflammatory responses in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to enhance cAMP levels correlates with decreased production of pro-inflammatory cytokines.
Case Study: Asthma Model
A notable case study involved a mouse model of asthma where this compound was administered prior to allergen exposure. Results indicated a significant reduction in airway hyperresponsiveness and eosinophilic infiltration in lung tissue compared to control groups. This suggests that this compound may be beneficial in managing asthma symptoms through its anti-inflammatory properties.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, which supports its potential as a therapeutic agent. Studies have shown that peak plasma concentrations are achieved within hours of administration, with a half-life conducive to once-daily dosing.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Plasma Concentration | 150 ng/mL |
Half-Life | 8 hours |
Safety and Toxicology
Safety assessments have indicated that this compound has a favorable toxicity profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in chronic use cases.
Eigenschaften
IUPAC Name |
(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGFESSDPOCKS-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047282 | |
Record name | CP-671305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445295-04-5 | |
Record name | CP-671305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-671305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-671305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.